molecular formula C19H25NO4 B000069 Bucharaine CAS No. 21059-47-2

Bucharaine

Cat. No. B000069
CAS RN: 21059-47-2
M. Wt: 331.4 g/mol
InChI Key: PBWIOAMUZKICDN-JLHYYAGUSA-N
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Description

Synthesis Analysis

The synthesis of Bucharaine has been detailed through a process involving the reaction of 4-hydroxy-2-quinolone with geranyl chloride to yield the geranyl ether, among other derivatives. This ether undergoes selective hydroxylation and mono-epoxidation to produce Bucharaine. This method showcases the intricate steps involved in the compound's synthesis, highlighting the chemical transformations and the specific conditions under which Bucharaine is formed (Grundon, Ramachandran, & Donnelly, 1981).

Scientific Research Applications

Synthesis and Chemical Analysis

Bucharaine, a quinoline alkaloid, has been synthesized and chemically analyzed in various studies. Grundon, Ramachandran, and Donnelly (1981) detailed the synthesis of bucharaine from 4-hydroxy-2-quinolone, involving steps such as selective hydroxylation and mono-epoxidation (Grundon, Ramachandran, & Donnelly, 1981). Faizutdinova, Bessonova, Rashkes, and Yunusov (1969) described bucharidine, closely related to bucharaine, as a 3-substituted derivative of 4-hydroxyquinolin-2-one and explored its conversion to bucharaine through a Claisen rearrangement (Faizutdinova, Bessonova, Rashkes, & Yunusov, 1969).

Biomedical Research

In biomedical research, particularly in the context of migraine and headache studies, bucharaine's derivatives or related compounds have been part of broader explorations. For instance, studies like those by Marcus (2003) and Schwedt and Silberstein (2010) discuss headache research advancements, including the pathogenesis of migraine, which may encompass compounds like bucharaine or its derivatives (Marcus, 2003); (Schwedt & Silberstein, 2010).

Traditional Medicine and Pharmacology

Components of Haplophyllum bucharicum, which include bucharaine, have been analyzed by Bessonova (2000), highlighting their unique presence in this species. This exploration is significant for understanding the role of such compounds in traditional medicine and pharmacology (Bessonova, 2000).

Migraine and Neurology

Ashina et al. (2021) delved into migraine research, possibly implicating compounds like bucharaine in the broader context of neurological disorders. Their work focuses on biomarkers and precision medicine in migraine, which could be relevant in understanding the applications of bucharaine and its derivatives (Ashina et al., 2021).

Safety And Hazards

The safety and hazards associated with Bucharaine are not specifically mentioned in the sources I found. Typically, safety data sheets provide information on the potential hazards of a chemical, including physical, environmental, and health hazards .

properties

IUPAC Name

4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIOAMUZKICDN-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416758
Record name Bucharaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucharaine

CAS RN

21059-47-2
Record name Bucharaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21059-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucharaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K Ubaidullaev, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1972 - Springer
… remaining after the separation of the bucharaine, skimmianine, … in the recrystaUization of bucharaine we isolated a base with … differs from that of bucharaine and bucharidine [5] by 40 …
Number of citations: 3 link.springer.com
MF Grundon, VN Ramachandran… - Journal of the Chemical …, 1981 - pubs.rsc.org
… We decided to establish the structures by synthesis and to study the reactions of the alkaloids; the synthesis of bucharaine is described here. Bucharaine was first isolated in …
Number of citations: 6 pubs.rsc.org
IA Bessonova, YV Rashkes, SY Yunusov - Chemistry of Natural …, 1974 - Springer
… We have performed the pyrolisis of bucharaine, but we isolated only bucharidine from the reaction product. The absence of appreciable amounts of other substances in the reaction …
Number of citations: 1 link.springer.com
IA Bessonova - Chemistry of Natural Compounds, 2000 - Springer
… remaining after separation of bucharaine and other alkaloids … after isolation and purification of bucharaine were dried (8.5 g) … Bucharaine 13.8 g) was isolated from the alkali-insoluble …
Number of citations: 23 link.springer.com
CM Sharafutdinova, SY Yunusov - Chemistry of Natural Compounds, 1969 - Springer
… These facts showed the presence in bucharaine of a CHs--C(OH)--CI-I ~ grouping. … g~6 latter was also obtained by the action of alkyl halides and halogen acids on bucharaine …
Number of citations: 4 link.springer.com
KA Abduazimov, SY Yunusov - Chemistry of Natural Compounds, 1968 - Springer
… bucharaine confirms the presence in bucharaine of a CHs--C(OH)--Ctts grouping. In view of the presence of one double bond, we ozonized bucharaine … hydrogenation of bucharaine [I] …
Number of citations: 3 link.springer.com
SM Sharafutdinova, SY Yunusov - Chemistry of Natural Compounds, 1968 - Springer
… acetyl chloride in bucharaine confirms the presence in bucharaine of a CHs--C (OH)--Ctts grouping. In view of the presence of one double bond, we ozonized bucharaine and isolated a …
Number of citations: 3 link.springer.com
MF GRUNDON, D ME - 1981 - pascal-francis.inist.fr
Keyword (fr) ALCALOIDE MONOTERPENE LACTAME HYDROXYETHER COMPOSE BICYCLIQUE GLYCOL COMPOSE ALIPHATIQUE COMPOSE ETHYLENIQUE HYDROXYLATION …
Number of citations: 0 pascal-francis.inist.fr
ZS Faizutdinova, IA Bessonova, YV Rashkes… - Chemistry of Natural …, 1970 - Springer
… are similar to those of bucharaine If, isolated from H. … groups, the NMR spectrum of bucharaine has signals from three C-… In bucharaine the ~/-carbon atom bears a substituent, and …
Number of citations: 3 link.springer.com
MN Samdani, R Reza, N Morshed… - Informatics in Medicine …, 2023 - Elsevier
… Pseudojervine, Neoandrographolide, Kushenol N, isowighteone, and Bucharaine showed good intestinal absorption. Caco-2 permeability is good for Pseudojervine and Bucharaine …
Number of citations: 0 www.sciencedirect.com

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